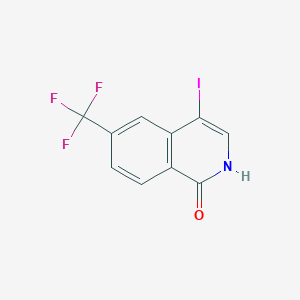
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol is a chemical compound with the molecular formula C₁₀H₅F₃INO. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. This compound is of interest due to its unique structural features, which include an iodine atom and a trifluoromethyl group attached to the isoquinoline ring. These features impart distinct chemical and physical properties, making it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol typically involves multi-step organic reactions. One common method starts with the iodination of a suitable isoquinoline precursor. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) under specific conditions. The hydroxyl group at the 1-position is usually introduced through a subsequent oxidation step.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-6-(trifluoromethyl)isoquinolin-1-ol.
Scientific Research Applications
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodoisoquinolin-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Trifluoromethyl)isoquinolin-1-ol:
4-Bromo-6-(trifluoromethyl)isoquinolin-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and interactions.
Uniqueness
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol is unique due to the presence of both the iodine atom and the trifluoromethyl group. This combination imparts distinct electronic and steric effects, enhancing its reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C10H5F3INO |
|---|---|
Molecular Weight |
339.05 g/mol |
IUPAC Name |
4-iodo-6-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)5-1-2-6-7(3-5)8(14)4-15-9(6)16/h1-4H,(H,15,16) |
InChI Key |
HATONOYPJIFUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















